Carbamazepine 10,11-Epoxide-d8 (Major)
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Overview
Description
Carbamazepine 10,11-Epoxide-d8 (Major) is a deuterated form of Carbamazepine 10,11-Epoxide, which is a metabolite of the anticonvulsant drug Carbamazepine. This compound is primarily used in research settings to study the pharmacokinetics and metabolism of Carbamazepine. The deuterated form is particularly useful in mass spectrometry due to its distinct isotopic signature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamazepine 10,11-Epoxide-d8 involves the deuteration of Carbamazepine followed by epoxidation. The deuteration process typically involves the exchange of hydrogen atoms with deuterium using deuterated reagents. The epoxidation is then carried out using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions .
Industrial Production Methods
Industrial production of Carbamazepine 10,11-Epoxide-d8 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. High-performance liquid chromatography (HPLC) is commonly used for the purification and analysis of the compound .
Chemical Reactions Analysis
Types of Reactions
Carbamazepine 10,11-Epoxide-d8 undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of various hydroxylated metabolites.
Reduction: Reduction reactions can convert the epoxide back to the parent Carbamazepine.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Hydroxylated metabolites.
Reduction: Carbamazepine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Carbamazepine 10,11-Epoxide-d8 is extensively used in scientific research, particularly in the fields of:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Carbamazepine and its metabolites.
Biology: Studied for its effects on biological systems and its role in the metabolism of Carbamazepine.
Medicine: Used in pharmacokinetic studies to understand the metabolism and excretion of Carbamazepine.
Industry: Employed in the development of new analytical methods and quality control processes
Mechanism of Action
Carbamazepine 10,11-Epoxide-d8 exerts its effects by mimicking the behavior of Carbamazepine 10,11-Epoxide. The compound primarily targets voltage-gated sodium channels in neurons, stabilizing the inactive state of the channel and thereby reducing neuronal excitability. This mechanism is crucial for its anticonvulsant properties .
Comparison with Similar Compounds
Similar Compounds
Carbamazepine: The parent compound, used as an anticonvulsant and mood stabilizer.
Oxcarbazepine: A structural analog with similar anticonvulsant properties but different metabolic pathways.
Eslicarbazepine acetate: Another analog with improved pharmacokinetic properties.
Uniqueness
Carbamazepine 10,11-Epoxide-d8 is unique due to its deuterated nature, which makes it particularly useful in mass spectrometry studies. The deuterium atoms provide a distinct isotopic signature, allowing for precise tracking and quantification in metabolic studies .
Properties
Molecular Formula |
C17H24N2O2 |
---|---|
Molecular Weight |
296.43 g/mol |
InChI |
InChI=1S/C15H12N2O2.2CH4.2H2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17;;;;/h1-8,13-14H,(H2,16,18);2*1H4;2*1H/i13D,14D;2*1D;2*1+1D |
InChI Key |
VFRCCDJUTAMXAC-DNRFZTMGSA-N |
Isomeric SMILES |
[2H][2H].[2H][2H].[2H]C.[2H]C.[2H]C12C3=CC=CC=C3N(C4=CC=CC=C4C1(O2)[2H])C(=O)N |
Canonical SMILES |
[HH].[HH].C.C.C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N |
Origin of Product |
United States |
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